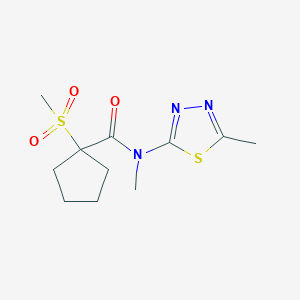![molecular formula C16H18F3NO4 B7356094 3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid](/img/structure/B7356094.png)
3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid, also known as TFMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a non-competitive antagonist of the glycine receptor, which is a member of the ligand-gated ion channel family. The glycine receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, and is therefore an important target for drug discovery.
Mecanismo De Acción
3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid acts as a non-competitive antagonist of the glycine receptor, binding to a site on the receptor that is distinct from the glycine binding site. This results in a reduction in the activity of the receptor and a decrease in the flow of chloride ions into the neuron, which can lead to changes in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission and plasticity in the central nervous system. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid is its specificity for the glycine receptor, which allows for the selective modulation of this receptor without affecting other neurotransmitter systems. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water and other common solvents.
Direcciones Futuras
There are many potential future directions for research on 3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid and its applications in scientific research. Some possible areas of investigation include the development of more efficient synthesis methods for this compound, the use of this compound in the study of other ligand-gated ion channels, and the exploration of the therapeutic potential of this compound in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on synaptic transmission and plasticity, and to identify potential side effects or limitations of its use in research and therapeutic applications.
Métodos De Síntesis
The synthesis of 3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid involves several steps, including the reaction of 4-trifluoromethylbenzoyl chloride with 3-aminophenylpropanoic acid, followed by the addition of oxalyl chloride and the subsequent reaction with 1,3-dioxane. This method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid has been used in a variety of scientific research applications, including studies on the glycine receptor and its role in synaptic transmission and plasticity. This compound has also been used to investigate the effects of glycine receptor antagonists on neuronal activity and behavior in animal models.
Propiedades
IUPAC Name |
3-[3-[[4-(trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c17-16(18,19)15(6-8-24-9-7-15)14(23)20-12-3-1-2-11(10-12)4-5-13(21)22/h1-3,10H,4-9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQZOKNZFDMGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)NC2=CC=CC(=C2)CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,6R)-2-(6-methylquinolin-5-yl)sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7356016.png)
![(1S,6R)-2-[3-(carboxymethyl)phenyl]sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356022.png)
![N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide](/img/structure/B7356034.png)
![[3-(2,6-dichlorophenyl)-1H-pyrrol-2-yl]-(2,6-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7356040.png)
![3-(2,6-dichlorophenyl)-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]triazole-4-carboxamide](/img/structure/B7356047.png)
![5-[2-(furan-2-yl)morpholin-4-yl]-4-(2-methylpropyl)-N-propan-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7356050.png)

![3-[[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]methyl]benzoic acid](/img/structure/B7356072.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356081.png)
![2-(2,6-dimethylphenyl)-N-[2-[3-(methylcarbamoyl)phenyl]ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356083.png)
![[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7356087.png)
![2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7356100.png)
![2-(2,6-dimethylphenyl)-N-[2-(1-methyltetrazol-5-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356108.png)
![N-[3-(dimethylamino)-6-methylpyridazin-4-yl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356117.png)